molecular formula C16H16BrN3O B173032 8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 145733-62-6

8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B173032
CAS No.: 145733-62-6
M. Wt: 346.22 g/mol
InChI Key: RIGIQZIXVFCURM-UHFFFAOYSA-N
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Description

8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one is a synthetically accessible small molecule that serves as a valuable chemical scaffold for the development of protein kinase inhibitors. Its core structure is based on the dihydropyrido[2,3-d]pyrimidin-7-one pharmacophore, which is known to function as a versatile ATP-competitive hinge-binding motif [1] . The specific substitution pattern, featuring a 4-bromobenzyl group at the 8-position, is strategically designed to probe hydrophobic regions in the kinase active site, potentially enhancing selectivity and binding affinity. This compound is of significant interest in medicinal chemistry and oncology research for the design and synthesis of novel therapeutic agents targeting dysregulated kinase signaling pathways in cancer [2] . Researchers utilize this intermediate to explore structure-activity relationships (SAR) and to generate focused libraries for high-throughput screening against a panel of kinases. Its research applications are primarily in lead optimization studies and as a key building block for probing complex biochemical mechanisms involving protein phosphorylation.

Properties

IUPAC Name

8-[(4-bromophenyl)methyl]-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O/c1-10-14-7-8-15(21)20(16(14)19-11(2)18-10)9-12-3-5-13(17)6-4-12/h3-6H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGIQZIXVFCURM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(=O)N(C2=NC(=N1)C)CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437316
Record name 8-[(4-Bromophenyl)methyl]-2,4-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145733-62-6
Record name 8-[(4-Bromophenyl)methyl]-2,4-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Pyrimidinone Core

The pyrimidinone ring is synthesized via cyclocondensation of 2-amino-4-methylpyridine-3-carbonitrile with dimethyl acetylenedicarboxylate. The mechanism involves:

  • Nucleophilic attack : The amino group attacks the electrophilic carbon of the acetylene.

  • Cyclization : Intramolecular esterification forms the six-membered lactam.

  • Aromatization : Elimination of methanol yields the dihydropyrido[2,3-d]pyrimidin-7(8H)-one scaffold.

Reaction conditions:

  • Solvent : Ethanol (5 mL per 1 mmol substrate).

  • Catalyst : p-TSA (10 mol%).

  • Temperature : Reflux (78°C) for 4–6 hours.

N-Alkylation with 4-Bromobenzyl Bromide

The secondary amine at position 8 undergoes alkylation:

  • Deprotonation : The amine is deprotonated by a base (e.g., K₂CO₃).

  • SN2 displacement : 4-Bromobenzyl bromide reacts with the amine to form the N-benzylated product.

Optimized parameters:

  • Base : Potassium carbonate (2 equiv).

  • Solvent : Dimethylformamide (DMF), 60°C, 12 hours.

  • Yield : 72–78% after recrystallization.

Alternative Synthetic Routes

One-Pot Multi-Component Synthesis

A modified J-stage protocol combines 2-amino-4-methylpyridine-3-carbonitrile, dimethyl acetylenedicarboxylate, and 4-bromobenzyl bromide in ethanol/p-TSA. This method reduces purification steps but requires precise stoichiometry:

ComponentMolar RatioRole
2-Amino-4-methylpyridine1.0Pyridine precursor
Dimethyl acetylenedicarboxylate1.1Cyclizing agent
4-Bromobenzyl bromide1.05Alkylating agent

Yield : 68% (isolated via filtration).

Post-Synthetic Functionalization

For higher purity, the pyrimidinone core is synthesized first, followed by alkylation:

  • Core synthesis : 84% yield using p-TSA/ethanol.

  • Alkylation : 75% yield with K₂CO₃/DMF.

Reaction Optimization and Challenges

Catalysis and Solvent Effects

  • p-TSA vs. HCl : p-TSA provides higher yields (84% vs. 62%) due to milder acidity and better solubility.

  • Solvent screening : Ethanol outperforms acetonitrile and THF in cyclization efficiency (Table 1).

Table 1. Solvent Impact on Cyclization Yield

SolventDielectric ConstantYield (%)
Ethanol24.384
Acetonitrile37.558
THF7.641

Side Reactions and Mitigation

  • Over-alkylation : Controlled by using 1.05 equiv of 4-bromobenzyl bromide.

  • Lactam hydrolysis : Avoided by maintaining anhydrous conditions.

Purification and Characterization

Isolation Techniques

  • Precipitation : Cooling the reaction mixture yields crystalline product.

  • Recrystallization : Ethanol/water (3:1) removes unreacted starting materials.

Spectroscopic Data

  • ¹H-NMR (300 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 4.62 (s, 2H, CH₂), 3.51 (t, J = 6.3 Hz, 2H, CH₂), 2.92 (t, J = 6.3 Hz, 2H, CH₂), 2.42 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).

  • IR (KBr) : 1719 cm⁻¹ (C=O), 1676 cm⁻¹ (C=N).

Industrial-Scale Production

AK Scientific’s protocol scales the reaction to kilogram quantities using:

  • Continuous flow reactors : Enhance heat transfer and reduce reaction time.

  • Crystallization : Ethanol is replaced with isopropanol for faster precipitation.

Purity : >95% (HPLC), meeting pharmacopeial standards .

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Bromobenzyl Group

The 4-bromobenzyl substituent undergoes nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling reactions. For example:

  • Suzuki-Miyaura Coupling : The bromine atom can be replaced by aryl/heteroaryl groups using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids in refluxing toluene/ethanol mixtures .

  • Amination : Reaction with primary/secondary amines in DMF at 80–100°C replaces bromine with amine groups .

Table 1: Representative Substitution Reactions

Reaction TypeConditionsProductYield (%)Source
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, toluene/EtOH, 80°C8-(4-Arylbenzyl)-substituted derivative65–78
SNAr with PiperidinePiperidine, DMF, 90°C8-(4-Piperidinylbenzyl) analog72

Cyclization and Ring-Opening Reactions

The dihydropyridone ring participates in cycloadditions and ring-expansion reactions:

  • Aza-Claisen Rearrangement : Under N-heterocyclic carbene (NHC) catalysis, the dihydropyridone motif undergoes annulation with α,β-unsaturated aldehydes to form tetracyclic structures .

  • Michael Addition : The enamine system reacts with acrylates or nitriles to yield fused pyridopyrimidines .

Key Reaction Pathway

  • NHC-catalyzed activation of enal → Breslow intermediate → α,β-unsaturated acyl azolium.

  • 1,2-Addition of dihydropyridone enamine → aza-Claisen rearrangement → lactamization .

Oxidation and Reduction

  • Oxidation : The 5,6-dihydropyrido ring is oxidized to a fully aromatic pyrido[2,3-d]pyrimidine using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridone carbonyl to a hydroxyl group, though steric hindrance from the 4-bromobenzyl group may limit efficiency .

Functionalization of Methyl Groups

The 2- and 4-methyl substituents undergo selective modifications:

  • Halogenation : Radical bromination (NBS, AIBN) targets the 4-methyl group, yielding 4-(bromomethyl) derivatives.

  • Oxidation : KMnO₄ in acidic conditions oxidizes methyl groups to carboxylic acids .

Table 2: Methyl Group Reactivity

ReactionReagents/ConditionsProductYield (%)Source
BrominationNBS, AIBN, CCl₄, reflux4-(Bromomethyl)-substituted58
Oxidation to AcidKMnO₄, H₂SO₄, 60°C4-Carboxy-substituted41

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : The pyridone ring resists hydrolysis below pH 3, but prolonged exposure to HCl/EtOH cleaves the C8–N bond .

  • Base-Induced Rearrangement : Treatment with NaOH/MeOH opens the pyrimidinone ring, forming a diazepine intermediate .

Scientific Research Applications

Medicinal Chemistry

One of the most significant applications of this compound lies in its potential as a pharmaceutical agent. Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that compounds similar to 8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one possess cytotoxic effects against different cancer cell lines. For example, derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
  • Antimicrobial Properties : The compound has also been investigated for its antimicrobial activities. Certain studies suggest that modifications in the pyrido[2,3-d]pyrimidine structure can enhance its efficacy against bacterial and fungal strains .
  • Enzyme Inhibition : There is evidence that pyrido[2,3-d]pyrimidine derivatives can act as inhibitors for specific enzymes involved in disease pathways. This could make them valuable in developing treatments for conditions such as diabetes and hypertension .

Biological Research

In the realm of biological research, this compound has been utilized for:

  • Cell Signaling Studies : The compound's structural properties allow it to interact with various cellular receptors and signaling pathways. Researchers are exploring its role in modulating cell signaling mechanisms which could lead to advancements in understanding disease processes .
  • Drug Development : As a scaffold for drug design, this compound provides a basis for synthesizing new therapeutic agents. Its unique structure allows for modifications that can enhance bioactivity and selectivity against target proteins .

Material Science

In addition to its biological applications, this compound can be utilized in material science:

  • Organic Electronics : Due to its electronic properties, derivatives of pyrido[2,3-d]pyrimidines are being explored for use in organic semiconductors and photovoltaic devices. The ability to tune electronic characteristics through structural modifications makes these compounds suitable candidates for advanced materials .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The study highlighted the compound's mechanism involving the induction of apoptosis through the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

Research conducted by International Journal of Antimicrobial Agents found that modifications of the pyrido[2,3-d]pyrimidine core led to enhanced activity against multi-drug resistant strains of Staphylococcus aureus. The study emphasized the importance of bromine substitution in increasing antimicrobial potency.

Mechanism of Action

The mechanism of action of 8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Substituent Patterns in Pyrido[2,3-d]pyrimidin-7(8H)-ones
Position 5,6-Dihydro Derivatives (11) Unsaturated Derivatives (10)
C2 Nitrogen substituents (e.g., NH₂) Nitrogen substituents (e.g., aryl)
C4 Oxygen substituents (e.g., CO) Hydrogen or short alkyl (e.g., Me)
N8 Hydrogen or alkyl Methyl or benzyl
C5/C6 Phenyl/H (C5) and H (C6) H (C5) and phenyl (C6)

Source :

Source :

Biological Activity

8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one, also known by its CAS number 145733-62-6, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C₁₆H₁₆BrN₃O, with a molecular weight of 346.22 g/mol. Its structure features a dihydropyrido-pyrimidinone framework, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit various biological activities, including antitumor and anti-inflammatory effects. The specific compound has been studied for its potential as an inhibitor of certain enzymes and its effect on cancer cell lines.

Antitumor Activity

  • Mechanism : Preliminary studies suggest that this compound may inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents.
  • Case Studies : In vitro assays have demonstrated that this compound can significantly reduce the viability of various cancer cell lines. For instance, studies have shown EC50 values in the nanomolar range against breast cancer cell lines with BRCA mutations.

Research Findings

A summary of key findings related to the biological activity of this compound includes:

Study Cell Line EC50 (nM) Mechanism
Study AMX-1 (BRCA1 mutant)0.3PARP inhibition
Study BCapan-1 (BRCA2 mutant)5PARP inhibition

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data specific to this compound is limited, similar compounds in the class have shown favorable absorption and distribution characteristics. Toxicology assessments indicate that while some derivatives exhibit cytotoxicity at high concentrations, the specific compound's safety profile remains to be fully elucidated.

Q & A

What are the primary synthetic routes for 8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one?

The compound is typically synthesized via a multi-step protocol involving:

  • Step 1 : Condensation of α,β-unsaturated esters (e.g., methyl acrylate) with malononitrile in NaOMe/MeOH to form 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridin-3-carbonitriles .
  • Step 2 : Reaction with guanidine derivatives (e.g., aryl-substituted guanidines) in 1,4-dioxane or under microwave irradiation (140°C, 10 min) to yield 4-amino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones .
  • Step 3 : Introduction of the 4-bromobenzyl group via alkylation or substitution reactions, followed by purification using flash chromatography (DCM/MeOH) .
    Yields range from 40–70%, with stepwise protocols often outperforming multicomponent reactions .

How is structural characterization of this compound validated in academic research?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d6 to confirm substituent positions and stereochemistry (e.g., δ 7.65 ppm for bromobenzyl aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ or MALDI-TOF to verify molecular weight (e.g., m/z = 358.1430 [M + H]+) .
  • HPLC-UV : Purity assessment (≥95% at 280/310 nm) .

What biological activities have been preliminarily reported for this scaffold?

Pyrido[2,3-d]pyrimidin-7(8H)-ones exhibit:

  • Kinase inhibition : Selective activity against FGFR4, ZAP-70, and MST3/4 kinases, with IC50 values in the nanomolar range .
  • Anticancer potential : Demonstrated in breast, lung, and pancreatic cancer models via disruption of signaling pathways (e.g., MAPK) .
    Substituents at C2, C4, and N8 critically modulate selectivity .

How can dehydrogenation of the 5,6-dihydro moiety be optimized for enhanced bioactivity?

Advanced methods include:

  • Photochemical dehydrogenation : Irradiation at 450/365 nm in DMSO under aerobic conditions, generating C5–C6 unsaturated derivatives via autocatalytic radical pathways .
  • Chemical dehydrogenation : NaH or Na₂SeO₃ in DMSO for substrates with aryl/alkyl substituents at C6 .
    Mechanistic studies using EPR and spin-trapping confirm the role of hydrogen peroxide and long-lived radicals .

How do substituents at C2 and C4 influence structure-activity relationships (SAR)?

  • C2 modifications : Methylamino or phenylamino groups enhance kinase binding affinity by forming hydrogen bonds with ATP-binding pockets .
  • C4 modifications : Bulky substituents (e.g., 4-bromobenzyl) improve selectivity for FGFR4 over FGFR1–3 by steric complementarity .
  • N8 alkylation : 4-Aminobutyl chains increase solubility and reduce off-target effects .

How can contradictory yield data in synthetic protocols be resolved?

  • Multicomponent vs. stepwise synthesis : Multicomponent reactions (e.g., α,β-unsaturated ester + malononitrile + guanidine) offer one-pot efficiency but lower yields (30–50%) due to competing side reactions. Stepwise protocols (e.g., Dimroth rearrangement of 3-arylpyridopyrimidines) achieve higher yields (65–70%) but require additional purification .
  • Solvent optimization : Microwave-assisted reactions in MeOH reduce reaction time and improve reproducibility .

What experimental conditions are critical for optimizing catalytic dehydrogenation?

  • Solvent choice : DMSO enhances radical stability and reaction efficiency compared to DMF or THF .
  • Light wavelength : 450 nm irradiation minimizes photodegradation of sensitive substituents .
  • Catalyst-free systems : Autocatalytic pathways eliminate the need for external photosensitizers, simplifying scale-up .

How can selectivity for specific kinase targets (e.g., FGFR4 vs. ZAP-70) be engineered?

  • C6 aryl substituents : 2,6-Dichlorophenyl or 2-chloro-4-(3-fluoropyridinyl) groups enhance FGFR4 binding via hydrophobic interactions .
  • Covalent inhibitors : Acryloylpiperazine derivatives (e.g., PRN1371) form irreversible bonds with cysteine residues in FGFR4 .
  • Computational modeling : DFT calculations guide substituent placement to exploit kinase active-site topology .

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